Methionyllysine
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Overview
Description
Methionyllysine, also known as “Methionine-Lysine,” is a dipeptide formed by linking the amino acids methionine and lysine. It plays a crucial role in protein metabolism and cellular processes.
Preparation Methods
Synthetic Routes: Methionyllysine can be synthesized through chemical methods. One common approach involves the condensation of methionine and lysine using appropriate reagents.
Reaction Conditions: The reaction typically occurs under mild conditions, with suitable solvents and catalysts.
Industrial Production: In industrial settings, this compound is produced using chemical synthesis. Specific details regarding large-scale production methods are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity: Methionyllysine undergoes various chemical reactions due to the functional groups present in its structure.
Common Reactions:
Major Products: The primary products of this compound reactions are methionine and lysine, which are essential amino acids.
Scientific Research Applications
Methionyllysine has diverse applications across scientific disciplines:
Biochemistry: It contributes to protein synthesis and structure.
Epigenetics: Methylation of lysine residues in histones affects gene expression.
Industry: this compound may be used in food supplements and pharmaceuticals.
Mechanism of Action
Molecular Targets: Methionyllysine interacts with enzymes, receptors, and other proteins.
Pathways: Its effects involve pathways related to protein synthesis, epigenetic regulation, and detoxification.
Comparison with Similar Compounds
Uniqueness: Methionyllysine’s combination of methionine and lysine sets it apart.
Similar Compounds: Other dipeptides, such as glycyllysine and prolyllysine, share structural similarities but differ in their constituent amino acids.
Properties
IUPAC Name |
6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTUWVJPCQPJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Methionyl-Lysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028978 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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